An In-Depth Technical Guide to the Physicochemical Properties of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core physicochemical properties of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, a molecule of significant interest in contemporary drug discovery and development. This document moves beyond a simple recitation of data points, offering a narrative grounded in the principles of medicinal chemistry and pharmaceutical sciences. We will explore not only the "what" but also the "why" behind the experimental and computational characterization of this compound, providing a framework for its rational application in research and development.
Introduction: The Significance of a Sulfonylated Thiazole
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. Its ability to engage in hydrogen bonding, its aromatic nature, and its relatively stable metabolic profile make it an attractive core for molecular design. The addition of an acetic acid moiety at the 4-position introduces a critical acidic functional group, often pivotal for solubility and target engagement.
The focus of this guide, {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, introduces a methylsulfonyl group at the 2-amino position. This substitution is not trivial; the sulfonamide linkage dramatically alters the electronic properties and steric profile of the amino group. Understanding these changes is paramount for predicting the molecule's behavior in biological systems and for designing effective synthetic and analytical strategies.
Molecular Structure and Core Identifiers
A foundational understanding of a molecule begins with its precise chemical identity.
| Identifier | Value | Source |
| IUPAC Name | {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid | N/A |
| CAS Number | 62557-05-5 | [1][2][3] |
| Molecular Formula | C₆H₈N₂O₄S₂ | [1] |
| Molecular Weight | 236.27 g/mol | [1] |
| Canonical SMILES | CS(=O)(=O)NC1=NC(=CS1)CC(=O)O | N/A |
| InChI | InChI=1S/C6H8N2O4S2/c1-14(11,12)8-6-7-4(3-13-6)2-5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) | [1] |
Physicochemical Properties: A Quantitative Exploration
The physicochemical properties of a drug candidate are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built. While experimental data for {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is not extensively available in the public domain, we can infer and predict these properties based on its structure and by comparison with related analogues.
Physical State and Appearance
Based on the general properties of similar small organic molecules, {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is expected to be a solid at room temperature, likely a crystalline powder. For a closely related compound, (2-Amino-1,3-thiazol-4-yl)acetic acid, the physical appearance is described as a white to light yellow or light orange powder.[4]
Melting and Boiling Points
Solubility
The solubility of a compound is a critical determinant of its absorption and distribution. The presence of both a carboxylic acid and a sulfonamide group suggests that the solubility of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid will be pH-dependent.
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Aqueous Solubility: At neutral pH, the carboxylic acid will be predominantly ionized, which should enhance aqueous solubility. However, the overall lipophilicity of the molecule will also play a significant role.
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Organic Solvents: Solubility in organic solvents such as methanol, ethanol, and DMSO is expected to be moderate to good, facilitating its use in various chemical reactions and analytical procedures.
Acidity (pKa)
The pKa values of a molecule are crucial for understanding its ionization state at physiological pH, which in turn influences its interaction with biological targets and its membrane permeability. {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid possesses two key ionizable groups:
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Carboxylic Acid: The acetic acid moiety is expected to have a pKa in the range of 3-5, typical for carboxylic acids.
-
Sulfonamide NH: The sulfonamide proton is also acidic, with a pKa generally in the range of 9-11. The electron-withdrawing nature of the adjacent thiazole ring may slightly lower this value.
A precise prediction of pKa can be performed using computational models, which are invaluable in the early stages of drug development.[5][6]
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A predicted XlogP value for {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is available from PubChem, although the specific value is not cited in the provided search results. For the related compound 2-(2-methylsulfanyl-1,3-thiazol-5-yl)acetic acid, a computed XLogP3 of 1.3 is reported.[7] Given the presence of the polar sulfonyl and carboxylic acid groups, a relatively low LogP value is anticipated for the title compound, suggesting a more hydrophilic character.
Proposed Synthetic Pathway
While a specific, detailed experimental protocol for the synthesis of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid was not found, a plausible synthetic route can be proposed based on established methods for the synthesis of N-sulfonylated 2-aminothiazoles.[8]
A common and effective method involves the N-sulfonylation of a 2-aminothiazole precursor. The synthesis could logically proceed as follows:
Caption: Proposed synthesis of the target compound.
Step-by-Step Methodology:
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Dissolution: (2-Amino-1,3-thiazol-4-yl)acetic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM), in the presence of a non-nucleophilic base like pyridine or triethylamine. The base acts as a scavenger for the HCl generated during the reaction.
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Addition of Sulfonylating Agent: Methanesulfonyl chloride is added dropwise to the solution at a controlled temperature, typically 0 °C to room temperature, to manage the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with an acidic aqueous solution to remove the base, followed by water and brine. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is purified by a suitable method, such as recrystallization or column chromatography.
Spectroscopic and Analytical Characterization
The definitive identification and purity assessment of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid would rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group of the sulfonyl moiety (a singlet), the methylene protons of the acetic acid group (a singlet), and the proton on the thiazole ring (a singlet). The chemical shifts of these protons would provide valuable information about the electronic environment within the molecule. For similar 2-aminothiazole sulfonamide derivatives, the thiazole protons typically appear in the aromatic region of the spectrum.[8]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the methyl carbon, the methylene carbon, the carboxylic acid carbon, and the carbons of the thiazole ring.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:
-
O-H stretch: A broad band characteristic of the carboxylic acid.
-
N-H stretch: A band corresponding to the sulfonamide N-H.
-
C=O stretch: A strong absorption from the carboxylic acid carbonyl group.
-
S=O stretch: Two strong bands (asymmetric and symmetric) characteristic of the sulfonyl group. These typically appear in the ranges of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively.[9]
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the compound. Electrospray ionization (ESI) would be a suitable technique. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide valuable structural information. A common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂.[10][11]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the synthesized compound. A reversed-phase column with a mobile phase consisting of a mixture of water (often with a buffer and an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile or methanol) would be appropriate. The retention time and peak purity would be used to determine the identity and purity of the compound.
Stability and Storage
Based on the functional groups present, {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is expected to be a relatively stable compound under standard laboratory conditions. However, prolonged exposure to high temperatures, strong acids or bases, or intense light should be avoided. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place.
Conclusion and Future Directions
{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is a molecule with significant potential in drug discovery, warranting a thorough investigation of its physicochemical properties. While a complete experimental dataset is not yet publicly available, this guide has provided a comprehensive overview of its expected characteristics based on its chemical structure and comparison with related compounds. The proposed synthetic and analytical methodologies offer a clear path for its preparation and characterization. Further experimental determination of its solubility, pKa, and LogP, along with a detailed biological evaluation, will be crucial in unlocking its full therapeutic potential.
References
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Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC. [Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]
-
(2-Amino-1,3-thiazol-4-yl)acetic acid. PubChem. [Link]
-
(2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). PubChem. [Link]
-
2-(2-methylsulfanyl-1,3-thiazol-5-yl)acetic acid. PubChem. [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]
-
Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. PMC. [Link]
-
Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. [Link]
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